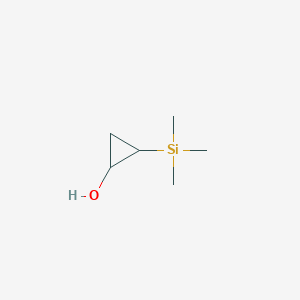
2-(Trimethylsilyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes generated in situ from chloroform and potassium hydroxide . Another approach involves the use of palladium-catalyzed cyclopropanation of 1,1-diborylalkenes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and fluoride ions are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted cyclopropanes .
Scientific Research Applications
2-(Trimethylsilyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)cyclopropan-1-ol involves the reactivity of the cyclopropane ring and the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo various transformations, including ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl ethers: Similar in having the trimethylsilyl group but differ in the core structure.
Cyclopropylmethyl alcohol: Similar in having a cyclopropane ring but lacks the trimethylsilyl group.
Uniqueness
2-(Trimethylsilyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the trimethylsilyl group, which imparts both reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62012-24-2 |
|---|---|
Molecular Formula |
C6H14OSi |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
2-trimethylsilylcyclopropan-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5(6)7/h5-7H,4H2,1-3H3 |
InChI Key |
CNHUVOUVCFJZNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-{[4-(propan-2-yl)phenyl]methoxy}butanoate](/img/structure/B14559931.png)
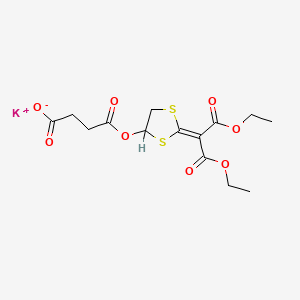
![4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B14559953.png)
![4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine](/img/structure/B14559956.png)
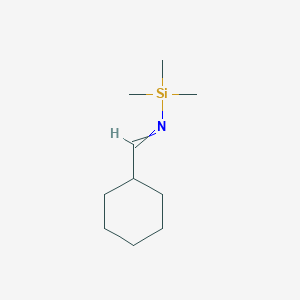
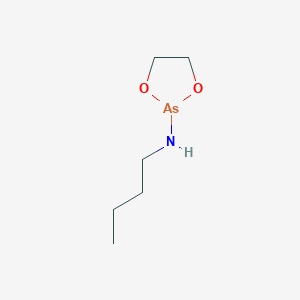
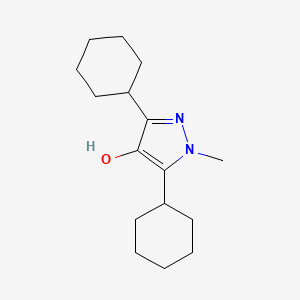
![N-[Bis(aminooxy)phosphoryl]formamide](/img/structure/B14559991.png)
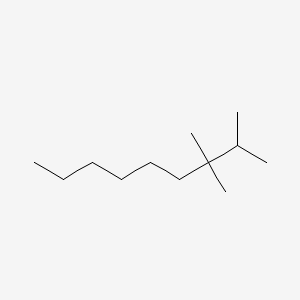
![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
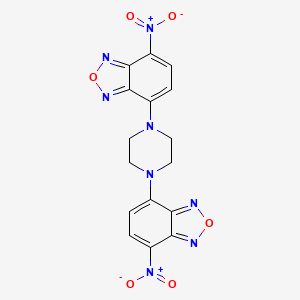
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
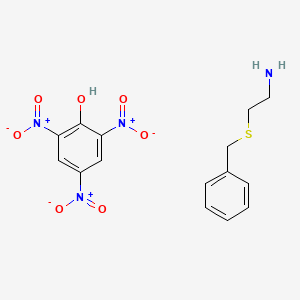
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
